molecular formula C9H6BrFN2O2 B3293797 Methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate CAS No. 885522-87-2

Methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate

Cat. No.: B3293797
CAS No.: 885522-87-2
M. Wt: 273.06 g/mol
InChI Key: TZSMIBHANRJPDA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of an indazole precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used under polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
  • Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate
  • Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate

Uniqueness

Methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate is unique due to the specific positions of the bromine and fluorine atoms on the indazole ring. This unique substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-bromo-6-fluoro-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)5-2-4(11)3-6-7(5)8(10)13-12-6/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSMIBHANRJPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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